Cas no 89652-24-4 (3(2H)-Isoquinolinone, 1,4-dihydro-1-phenyl-2-(phenylmethyl)-)

3(2H)-Isoquinolinone, 1,4-dihydro-1-phenyl-2-(phenylmethyl)- structure
89652-24-4 structure
Product Name:3(2H)-Isoquinolinone, 1,4-dihydro-1-phenyl-2-(phenylmethyl)-
CAS No:89652-24-4
MF:C22H19NO
MW:313.392365694046
CID:593321
PubChem ID:71325472
Update Time:2025-04-19

3(2H)-Isoquinolinone, 1,4-dihydro-1-phenyl-2-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Isoquinolinone, 1,4-dihydro-1-phenyl-2-(phenylmethyl)-
    • 2-benzyl-1-phenyl-1,4-dihydroisoquinolin-3-one
    • 89652-24-4
    • 2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
    • DTXSID90754803
    • Inchi: 1S/C22H19NO/c24-21-15-19-13-7-8-14-20(19)22(18-11-5-2-6-12-18)23(21)16-17-9-3-1-4-10-17/h1-14,22H,15-16H2
    • InChI Key: LYVPCRGTXMQZSQ-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=CC=CC=2C(C2C=CC=CC=2)N1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 313.146664230g/mol
  • Monoisotopic Mass: 313.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 20.3Ų
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